molecular formula C18H28ClNO B1613239 2-Chloro-4-tridecanoylpyridine CAS No. 898784-82-2

2-Chloro-4-tridecanoylpyridine

Cat. No.: B1613239
CAS No.: 898784-82-2
M. Wt: 309.9 g/mol
InChI Key: DWISDODEJRIBLP-UHFFFAOYSA-N
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Description

2-Chloro-4-tridecanoylpyridine is an organic compound with the molecular formula C18H28ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the second position and a tridecanoyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-tridecanoylpyridine typically involves the acylation of 2-chloropyridine with tridecanoic acid or its derivatives. One common method is the Friedel-Crafts acylation, where 2-chloropyridine is reacted with tridecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-tridecanoylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Reduction Reactions: The carbonyl group in the tridecanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, peracids), solvents (e.g., acetic acid, dichloromethane), and room temperature.

Major Products Formed

    Substitution: Derivatives with various functional groups replacing the chloro group.

    Reduction: Alcohol derivatives of the tridecanoyl moiety.

    Oxidation: Pyridine N-oxides.

Scientific Research Applications

2-Chloro-4-tridecanoylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of biological systems and as a potential ligand for receptor binding studies.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-tridecanoylpyridine depends on its interaction with molecular targets. For instance, in biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The chloro and tridecanoyl groups can influence the compound’s binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-acetylpyridine: Similar structure but with an acetyl group instead of a tridecanoyl group.

    2-Chloro-4-butyrylpyridine: Contains a butyryl group instead of a tridecanoyl group.

    2-Chloro-4-hexanoylpyridine: Features a hexanoyl group in place of the tridecanoyl group.

Uniqueness

2-Chloro-4-tridecanoylpyridine is unique due to its long-chain tridecanoyl group, which imparts distinct physicochemical properties compared to its shorter-chain analogs

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)tridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)16-13-14-20-18(19)15-16/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWISDODEJRIBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642142
Record name 1-(2-Chloropyridin-4-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-82-2
Record name 1-(2-Chloro-4-pyridinyl)-1-tridecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloropyridin-4-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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